2-Ethyl-5-oxohexanoic acid 2-Ethyl-5-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 58045-80-0
VCID: VC13434242
InChI: InChI=1S/C8H14O3/c1-3-7(8(10)11)5-4-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
SMILES: CCC(CCC(=O)C)C(=O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

2-Ethyl-5-oxohexanoic acid

CAS No.: 58045-80-0

Cat. No.: VC13434242

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-oxohexanoic acid - 58045-80-0

Specification

CAS No. 58045-80-0
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 2-ethyl-5-oxohexanoic acid
Standard InChI InChI=1S/C8H14O3/c1-3-7(8(10)11)5-4-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key ZLEMAINZCCYLAD-UHFFFAOYSA-N
SMILES CCC(CCC(=O)C)C(=O)O
Canonical SMILES CCC(CCC(=O)C)C(=O)O

Introduction

Structural and Molecular Characteristics

2-Ethyl-5-oxohexanoic acid (IUPAC name: 5-oxo-2-ethylhexanoic acid) is characterized by a six-carbon backbone with an ethyl group at the second position and a ketone group at the fifth carbon. Its molecular formula is C₈H₁₄O₃, with a exact mass of 158.0943 g/mol . Key structural features include:

PropertyValueSource
Molecular Weight158.19 g/mol
Density1.043 g/cm³
Boiling Point283.6°C at 760 mmHg
Flash Point139.6°C
LogP (Octanol-Water Partition)1.258

The compound’s SMILES notation is CCC(CCC(C)=O)C(O)=O, and its InChIKey is ZLEMAINZCCYLAD-UHFFFAOYSA-N . The ketone group at C5 enhances its reactivity, enabling participation in nucleophilic additions and redox reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the oxidation of 2-ethylhexanal using N-hydroxyphthalimide (NHPI) as a catalyst in isobutanol under mild conditions. This method achieves >99% selectivity for 2-ethylhexanoic acid derivatives, with subsequent ketonation steps introducing the oxo group . Alternative pathways include:

  • Esterification-Hydrolysis: Ethyl 5-oxohexanoate (CAS 13984-57-1) is hydrolyzed under alkaline conditions to yield the free acid .

  • Biocatalytic Routes: Microbial oxidation of 2-ethylhexanol by Pseudomonas species produces 5-oxo intermediates, though yields remain suboptimal for industrial use .

Industrial Protocols

Large-scale production employs continuous flow reactors to optimize efficiency. Key steps include:

  • Esterification: 2-Ethylhexanol reacts with adipic acid in the presence of p-toluenesulfonic acid, yielding mono(2-ethyl-5-oxohexyl) adipate (CAS 134998-72-4).

  • Saponification: The ester is treated with lithium hydroxide to liberate 2-ethyl-5-oxohexanoic acid .

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 300°C, generating CO₂ and ethyl ketones. Its flash point (139.6°C) necessitates careful handling in industrial settings .

Solubility and Reactivity

  • Solubility: Miscible with polar solvents (e.g., ethanol, acetone) but immiscible with alkanes .

  • Acidity: The carboxylic acid group confers a pKa of ~4.7, enabling salt formation with metals (e.g., Co²⁺, Zn²⁺) for catalytic applications .

Biological and Pharmacological Relevance

Metabolic Pathways

2-Ethyl-5-oxohexanoic acid is a metabolite of di(2-ethylhexyl) adipate (DEHA), a common plasticizer. In humans, DEHA undergoes hepatic β-oxidation to yield 5-oxo metabolites, which are excreted renally . Key findings from biomonitoring studies:

ParameterValueStudy
Urinary Excretion Rate0.45% of ingested DEHA
Half-Life4–6 hours

Toxicological Profile

Animal studies reveal dose-dependent effects:

  • Acute Toxicity: LD₅₀ (rat, oral) = 2,043–3,640 mg/kg .

  • Teratogenicity: Skeletal malformations (e.g., clubfoot) observed in rodents at ≥100 mg/kg/day .

  • Hepatic Impact: Induces peroxisomal β-oxidation, increasing palmitoyl-CoA activity.

Industrial and Scientific Applications

Polymer Chemistry

The compound serves as a plasticizer in polyvinyl chloride (PVC), reducing glass transition temperatures (Tg) by 15–20°C. Comparative performance data:

PlasticizerTg Reduction (°C)Flexibility Index
2-Ethyl-5-oxohexanoic acid1892%
Diethylhexyl phthalate2288%

Pharmaceutical Intermediates

It is a precursor to (S)-2,6-diamino-5-oxohexanoic acid (CAS 7433-32-1), a building block for cephalosporin antibiotics. A 2021 patent (CN112645833A) details a four-step synthesis with 93% yield, avoiding chromatographic purification .

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